![molecular formula C19H23N7O B2379584 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2309775-67-3](/img/structure/B2379584.png)
4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound characterized by its unique structural attributes. This compound falls under the category of heterocyclic compounds and is notable for its pyrazolopyrimidine core, making it a significant subject in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves several key steps:
Cyclopropylpyrimidine formation: : The initial stage involves the preparation of 6-cyclopropylpyrimidin-4-yl. Typically, this is achieved through a cyclization reaction of appropriate starting materials under conditions such as catalytic hydrogenation.
Formation of the pyrazolopyrimidine core: : This step includes the synthesis of the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine through a series of cyclization and functional group modifications.
Piperidine attachment: : Subsequent steps involve the attachment of the piperidin-1-yl group to the pyrazolopyrimidine core via nucleophilic substitution reactions.
Final coupling: : The final step is the coupling of the cyclopropylpyrimidinyl moiety to the piperidinyl-pyrazolopyrimidine using methods such as etherification reactions under controlled temperatures and pH conditions.
Industrial Production Methods
On an industrial scale, the production often involves:
Batch processing: : Synthesis in controlled batch reactors where each step can be carefully monitored.
Flow chemistry: : Using continuous flow reactors to streamline the synthesis process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, often in the presence of oxidizing agents such as potassium permanganate.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, ethanol, water.
Catalysts: : Palladium on carbon, platinum.
Major Products Formed
The major products depend on the specific reactions, but typically include:
Oxidation: : Modified versions with oxidized functional groups.
Reduction: : Simplified structures with reduced functional groups.
Substitution: : New compounds with substituted functional groups, potentially leading to new derivatives for further study.
Scientific Research Applications
4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine finds applications in several fields:
Chemistry: : Used as a building block in organic synthesis for developing new compounds.
Biology: : Investigated for its potential as a bioactive molecule in cell signaling pathways.
Medicine: : Explored for its pharmaceutical properties, possibly as an anti-cancer or anti-inflammatory agent.
Industry: : Employed in the creation of specialized materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound is primarily through:
Molecular targets: : It interacts with specific enzymes or receptors in biological systems, influencing their activity.
Pathways involved: : Typically affects signaling pathways such as the MAPK/ERK pathway, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to:
Unique structural elements: : The combination of a cyclopropylpyrimidinyl moiety with a pyrazolopyrimidine core.
Enhanced bioactivity: : Potentially higher efficacy in biological assays compared to analogous compounds.
Similar Compounds
1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: : Compounds with similar cores but different substituents.
Cyclopropylpyrimidine analogs: : Molecules featuring the cyclopropylpyrimidine moiety with varied attached groups.
Properties
IUPAC Name |
4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-25-18-15(9-24-25)19(23-12-22-18)26-6-4-13(5-7-26)10-27-17-8-16(14-2-3-14)20-11-21-17/h8-9,11-14H,2-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHMCWJNGDOUNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-N-methyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2379501.png)


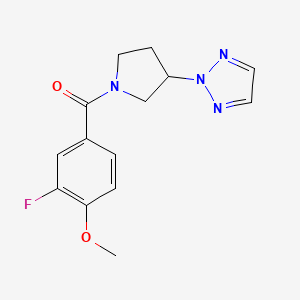
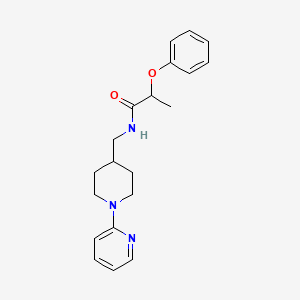
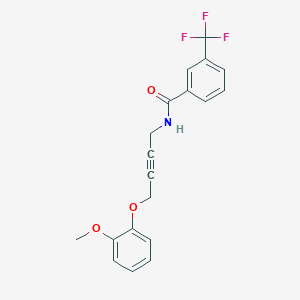
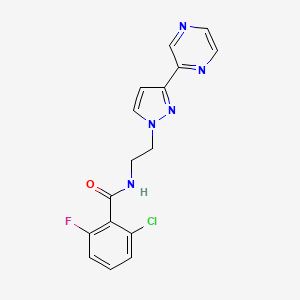

![4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B2379514.png)
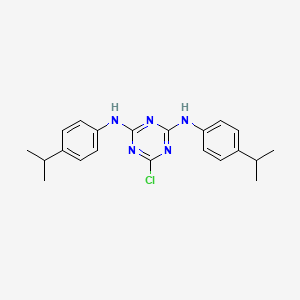
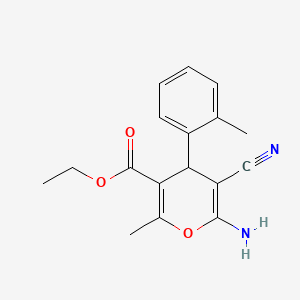
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)
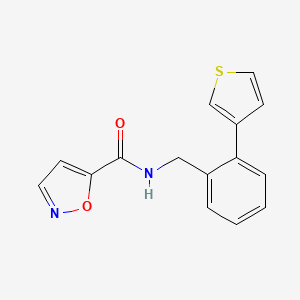
![(R)-1-Boc-3-methyl-[1,4]diazepane](/img/structure/B2379523.png)
